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Compound of Interest

Compound Name: N-Allylmethylamine

Cat. No.: B1265532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of N-Allylmethylamine and two of its

derivatives: Diallylmethylamine and N,N-Dimethylallylamine. The objective is to offer a clear,

data-driven analysis of how changes in the molecular structure, specifically the substitution at

the nitrogen atom, are reflected in their respective NMR, IR, and mass spectra. This

information is valuable for the identification, characterization, and quality control of these and

similar compounds in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for N-Allylmethylamine,

Diallylmethylamine, and N,N-Dimethylallylamine.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift (δ) ppm /
Multiplicity / (J in Hz)

Assignment

N-Allylmethylamine ~5.8 (m) =CH-

~5.1 (m) =CH₂

~3.2 (d, J=6.4) -CH₂-N

~2.4 (s) N-CH₃

~1.5 (br s) N-H

Diallylmethylamine ~5.8 (m) =CH-

~5.1 (m) =CH₂

~3.1 (d, J=6.4) -CH₂-N

~2.2 (s) N-CH₃

N,N-Dimethylallylamine 5.83 (m) =CH-

5.12 (m) =CH₂

2.91 (d, J=6.4) -CH₂-N

2.22 (s) N-(CH₃)₂

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

N-Allylmethylamine ~136 =CH-

~116 =CH₂

~54 -CH₂-N

~36 N-CH₃

Diallylmethylamine ~135 =CH-

~117 =CH₂

~56 -CH₂-N

~42 N-CH₃

N,N-Dimethylallylamine 134.8 =CH-

116.6 =CH₂

61.5 -CH₂-N

45.0 N-(CH₃)₂

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Wavenumber (cm⁻¹) Assignment

N-Allylmethylamine ~3300 (weak, broad) N-H stretch

~3080, 2970, 2850 C-H stretch (alkenyl & alkyl)

~1645 C=C stretch

~1450 C-H bend

~1120 C-N stretch

Diallylmethylamine 3080, 2975, 2850 C-H stretch (alkenyl & alkyl)

1644 C=C stretch

1450 C-H bend

1135 C-N stretch

N,N-Dimethylallylamine 3078, 2970, 2815, 2765 C-H stretch (alkenyl & alkyl)

1644 C=C stretch

1455 C-H bend

1150 C-N stretch

Table 4: Mass Spectrometry Data (Electron Ionization)
Compound Molecular Ion (M⁺) m/z Key Fragment Ions m/z

N-Allylmethylamine 71 56, 44, 41, 30

Diallylmethylamine 111 96, 84, 70, 57, 41

N,N-Dimethylallylamine 85 70, 58, 44, 42

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of N-
Allylmethylamine and its derivatives.
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General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Compound Sample

Dissolve in CDCl₃ for NMR Prepare Neat Liquid Film for IR Inject into GC-MS

¹H and ¹³C NMR Spectroscopy Infrared Spectroscopy Mass Spectrometry (EI)

Process NMR Data (FT, Phasing, Baseline Correction) Analyze IR Spectrum (Peak Picking) Analyze Mass Spectrum (Fragmentation Pattern)

Structural Elucidation and Comparison

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Sample Preparation: Approximately 5-10 mg of the amine sample was dissolved in 0.5 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal
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standard.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16.

Relaxation Delay: 1.0 s.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: -10 to 220 ppm.

Number of Scans: 1024.

Relaxation Delay: 2.0 s.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

Infrared (IR) Spectroscopy
Instrumentation: FTIR spectrometer equipped with a diamond ATR accessory.

Sample Preparation: A single drop of the neat liquid sample was placed directly onto the ATR

crystal.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.
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Data Processing: The resulting interferogram was Fourier transformed to produce the

infrared spectrum. The spectrum was baseline-corrected.

Mass Spectrometry (MS)
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Sample Preparation: The neat liquid sample was diluted in dichloromethane (1 mg/mL) and 1

µL was injected into the GC.

GC Parameters:

Injector Temperature: 250 °C.

Oven Program: Initial temperature of 50 °C held for 2 min, then ramped to 250 °C at 10

°C/min.

Carrier Gas: Helium.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 30-300.

Ion Source Temperature: 230 °C.

Data Processing: The mass spectrum corresponding to the chromatographic peak of the

analyte was extracted and analyzed for its molecular ion and fragmentation pattern.

Discussion of Spectroscopic Comparisons
¹H NMR Spectra
The ¹H NMR spectra of all three compounds exhibit characteristic signals for the allyl group: a

multiplet around 5.8 ppm for the vinylic proton (-CH=), and another multiplet around 5.1 ppm for

the terminal vinylic protons (=CH₂). The protons on the carbon adjacent to the nitrogen (-CH₂-

N) appear as a doublet around 3.0-3.2 ppm.
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The key differentiator in the ¹H NMR spectra is the signal(s) for the N-alkyl group(s). N-
Allylmethylamine, being a secondary amine, shows a singlet for the N-methyl group at

approximately 2.4 ppm and a broad singlet for the N-H proton.[1] The presence of the N-H

peak is a distinguishing feature of primary and secondary amines. In Diallylmethylamine, the N-

methyl signal is shifted slightly upfield to around 2.2 ppm, and the N-H signal is absent as it is a

tertiary amine. For N,N-Dimethylallylamine, the two equivalent methyl groups on the nitrogen

appear as a singlet at approximately 2.22 ppm.[2]

¹³C NMR Spectra
The ¹³C NMR spectra provide a clear distinction between the three amines based on the

chemical shifts of the N-alkyl and N-allyl carbons. The allyl group carbons are consistently

observed around 135 ppm (=CH-) and 117 ppm (=CH₂).

In N-Allylmethylamine, the N-methyl carbon appears at approximately 36 ppm, and the N-CH₂

carbon of the allyl group is at about 54 ppm. Upon adding a second allyl group in

Diallylmethylamine, the N-methyl carbon shifts downfield to around 42 ppm, and the N-CH₂

carbons are observed at about 56 ppm. This downfield shift is attributed to the increased

substitution at the nitrogen. In N,N-Dimethylallylamine, the two N-methyl carbons are

equivalent and resonate at approximately 45.0 ppm, while the N-CH₂ carbon is further

deshielded and appears at 61.5 ppm, reflecting the electron-withdrawing effect of the two

methyl groups.

Infrared Spectra
The most significant difference in the IR spectra is the presence or absence of the N-H

stretching vibration.[3] N-Allylmethylamine, a secondary amine, displays a weak, broad

absorption band around 3300 cm⁻¹, characteristic of an N-H stretch.[3] This band is absent in

the spectra of the tertiary amines, Diallylmethylamine and N,N-Dimethylallylamine.

All three compounds show characteristic C-H stretching vibrations for both alkenyl and alkyl

groups in the 3100-2800 cm⁻¹ region, and a C=C stretching vibration for the allyl group around

1645 cm⁻¹. The C-N stretching vibration is observed in the 1120-1150 cm⁻¹ range for all three

compounds.

Mass Spectra
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The mass spectra of these amines are characterized by fragmentation patterns dominated by

cleavage alpha to the nitrogen atom.

For N-Allylmethylamine, the molecular ion (M⁺) is observed at m/z 71. The base peak is often

at m/z 44, resulting from the loss of the allyl radical. Another significant fragment at m/z 30

corresponds to the [CH₂=NHCH₃]⁺ ion.

In Diallylmethylamine, the molecular ion is at m/z 111. Alpha-cleavage leads to the loss of an

allyl radical, giving a prominent peak at m/z 70.

For N,N-Dimethylallylamine, the molecular ion appears at m/z 85.[4] The base peak is typically

at m/z 58, corresponding to the loss of an ethyl radical from the allyl group, or at m/z 44 from

the loss of the allyl group. The fragment at m/z 70 arises from the loss of a methyl radical.

Conclusion
The spectroscopic techniques of NMR, IR, and MS provide complementary and definitive

information for the characterization and differentiation of N-Allylmethylamine and its

derivatives. ¹H NMR is particularly useful for identifying the number and type of N-alkyl and N-

allyl groups. ¹³C NMR provides detailed information on the carbon skeleton and the electronic

environment of the nitrogen atom. IR spectroscopy is a simple and effective method to

distinguish between secondary and tertiary amines based on the presence or absence of the

N-H stretching vibration. Finally, mass spectrometry reveals the molecular weight and

characteristic fragmentation patterns that are indicative of the substitution at the nitrogen atom.

This guide serves as a valuable resource for researchers working with these and structurally

related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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